Pad2-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H29FN6O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide |
InChI |
InChI=1S/C25H29FN6O3/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33)/t17-/m0/s1 |
InChI Key |
AKTTZWGLDIDSGC-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4 |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4 |
Origin of Product |
United States |
Discovery and Preclinical Development of Pad2 in 1 Afm32a
Rationale for Selective PAD2 Inhibitor Design
The rationale for designing selective PAD2 inhibitors stems from the distinct roles PAD2 plays in various pathological conditions. While pan-PAD inhibitors have shown efficacy in animal models of inflammatory diseases, the development of isoform-selective inhibitors is crucial for dissecting the specific contributions of each PAD enzyme and minimizing potential side effects associated with inhibiting multiple isoforms. royalsocietypublishing.orgnih.gov For instance, PAD2 has been specifically implicated in diseases such as multiple sclerosis, rheumatoid arthritis, breast cancer, and sepsis-related acute lung injury. researchgate.netresearchgate.netresearchgate.net Developing inhibitors that selectively target PAD2 allows for a more precise modulation of citrullination pathways involved in these specific conditions, offering the potential for improved therapeutic outcomes with reduced off-target activity. researchgate.netnih.gov The need for PAD2-selective inhibitors with enhanced cellular efficacy was a pressing concern in PAD inhibitor development. nih.gov
Methodologies for Compound Identification and Lead Optimization
The identification and optimization of lead compounds in drug discovery is a multi-step process that involves various experimental and computational techniques. danaher.com For PAD2 inhibitors, this process has included high-throughput screening and rational drug design approaches. researchgate.netsolubilityofthings.com
High-Throughput Screening Techniques for PAD2 Inhibitors
High-throughput screening (HTS) is a widely used technique in the initial stages of drug discovery to rapidly screen large libraries of compounds for desired biological activity. solubilityofthings.com For identifying PAD2 inhibitors, HTS involves assaying the ability of thousands to millions of compounds to inhibit PAD2 enzymatic activity in a miniaturized and automated format. solubilityofthings.comcaymanchem.com
Assays for PAD activity typically monitor the deimination reaction, either by detecting the ammonia (B1221849) released or by utilizing modified substrates that produce a detectable signal upon citrullination. biomol.comcaymanchem.com For PAD2 inhibitor screening, fluorescence-based assays are commonly employed. One method involves detecting the ammonia produced during the deimination of a substrate. biomol.comcaymanchem.com Another approach utilizes a fluorescent substrate where citrullination prevents the release of a fluorophore by trypsin, resulting in a decrease in fluorescence signal that is inversely proportional to PAD activity. caymanchem.com Effective PAD inhibitors are identified by visualizing the intensity of a fluorescent signal in this type of assay. caymanchem.com Orthogonal assays are often used to confirm hits identified in HTS campaigns and to eliminate false positives. biomol.comcaymanchem.com
Rational Drug Design and Computational Chemistry Approaches (e.g., Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations)
Rational drug design, also known as computer-aided drug design (CADD), plays a significant role in identifying and optimizing lead compounds by leveraging knowledge of the biological target's structure and function. wikipedia.orgmdpi.com This approach complements HTS by enabling the design or selection of molecules that are predicted to bind effectively to the target protein. wikipedia.org
Computational techniques used in the design and optimization of PAD2 inhibitors include:
Pharmacophore Modeling: This involves creating a 3D representation of the essential features a molecule must possess to bind to a target protein. researchgate.net Structure-based pharmacophore modeling, using the known structure of PAD2, can help identify potential lead compounds with the necessary chemical features for binding. researchgate.net
Virtual Screening: This technique computationally screens large databases of small molecules to predict their binding affinity to a specific biological target. solubilityofthings.comresearchgate.net Virtual screening based on pharmacophore models or protein structure can identify potential PAD2 inhibitors from vast chemical libraries. researchgate.netresearchgate.net
Molecular Docking: This method predicts the preferred orientation and binding pose of a small molecule (ligand) within the binding site of a protein target. researchgate.netresearchgate.net Molecular docking simulations provide insights into the potential interactions between a compound and key residues in the PAD2 active site, aiding in the design of more potent inhibitors. researchgate.netnih.gov
Molecular Dynamics Simulations: These simulations provide a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand. researchgate.netmdpi.com Molecular dynamics simulations can be used to assess the stability of the predicted binding poses and to gain a deeper understanding of the molecular interactions driving the binding event. researchgate.netmdpi.com
These computational methods, often used in an integrated approach, have been applied to identify novel PAD2 inhibitors and optimize their properties, including potency and selectivity. researchgate.netmdpi.comcore.ac.uk
Origin and Structural Classification of Pad2-IN-1 (AFM32a) as a Benzimidazole-Based Derivative
This compound, also known as AFM32a, is a potent and selective inhibitor of protein arginine deiminase 2. medchemexpress.commedchemexpress.eumedchemexpress.com It originated from medicinal chemistry efforts focused on developing selective PAD2 inhibitors. researchgate.netijbs.com Structurally, this compound (AFM32a) is classified as a benzimidazole-based derivative. medchemexpress.commedchemexpress.eumedchemexpress.comabmole.com
The development of benzimidazole-based derivatives of pan-PAD inhibitors like Cl-amidine was explored with the hypothesis that this scaffold could lead to PAD2-selective inhibitors with improved cellular efficacy. researchgate.netnih.gov this compound (AFM32a) emerged from this research, demonstrating superior selectivity for PAD2 over other isoforms like PAD4 and PAD3. medchemexpress.commedchemexpress.eumedchemexpress.com Specifically, AFM32a has shown approximately 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity over PAD3. medchemexpress.commedchemexpress.eumedchemexpress.comabmole.com The compound is reported to covalently modify the active site cysteine (C647) in PAD2, leading to irreversible inhibition of the enzyme's activity. ijbs.com
While the free form of AFM32a may be prone to instability, the hydrochloride salt form (AFM32a hydrochloride) is considered more stable and retains the same biological activity. medchemexpress.commedchemexpress.com
The research findings on this compound (AFM32a) include its potency in inhibiting PAD2 activity and its selectivity profile against other PAD isoforms.
| Compound Name | Target | Selectivity (vs. PAD4) | Selectivity (vs. PAD3) |
|---|---|---|---|
| This compound (AFM32a) | PAD2 | ~95-fold | ~79-fold |
medchemexpress.commedchemexpress.eumedchemexpress.comabmole.com
In cell-based assays using HEK293T cells overexpressing PAD2, AFM32a demonstrated potent inhibition of histone H3 citrullination. The EC50 value for inhibiting histone H3 citrullination was reported as 2.7 μM. medchemexpress.commedchemexpress.com In a target engagement assay in the same cell line, the EC50 of AFM32a was 8.3 μM, suggesting that its enhanced potency helps overcome relatively poor cellular entry. medchemexpress.commedchemexpress.com
| Assay Type in HEK293T/PAD2 cells | EC₅₀ Value |
|---|---|
| Inhibition of Histone H3 Citrullination | 2.7 μM |
| Target Engagement Assay | 8.3 μM |
medchemexpress.commedchemexpress.com
Preclinical studies have also indicated that AFM32a can reduce neutrophil extracellular trap (NET) formation and decrease levels of citrullinated histone H3 (CitH3) in vivo in models of endotoxemia. researchgate.net
Selective Inhibition Profile of this compound Towards PAD2 Isozyme
This compound is described as a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). medchemexpress.comglpbio.combiorbyt.com Research indicates that this compound, also referred to as AFM32a, exhibits superior selectivity for PAD2 compared to other PAD isozymes, specifically PAD4 and PAD3. medchemexpress.comglpbio.combiorbyt.comglpbio.com Studies have shown that this compound (as compound 32a) demonstrates approximately 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity over PAD3. glpbio.combiorbyt.comglpbio.com This selectivity is a crucial characteristic for a potential therapeutic agent, aiming to target the specific pathological roles of PAD2 while minimizing off-target effects associated with inhibiting other PAD isozymes.
Detailed Enzymatic Inhibition Kinetics and Potency
This compound functions as an irreversible inhibitor, covalently modifying the active site cysteine (Cys647) in PAD2 to inhibit its activity. researchgate.net The potency of this compound has been evaluated in various assays. In a target engagement assay using HEK293T/PAD2 cells, this compound (compound 32a) showed an EC50 value of 8.3 μM. glpbio.comglpbio.com Furthermore, treatment with this compound (compound 32a) strongly inhibited histone H3 citrullination in HEK293T/PAD2 cells with an EC50 of 2.7 μM. glpbio.comglpbio.com Another related selective PAD2 inhibitor, AFM30a (marketed as CAY10723 by Cayman Chemicals), which is also highly selective for PAD2 over PAD4 (47-fold), inhibits PAD2 catalyzed histone H3 citrullination with an EC50 of 400 nM. researchgate.net AFM32a (this compound) is reported to be 95-fold selective for PAD2 over PAD4. researchgate.net The potency of irreversible inhibitors is often assessed by the second-order rate constant (kinact/KI). For AFM41a, another PAD2 selective inhibitor, the kinact/KI is 4-fold more potent than AFM32a and shows 85-fold selectivity for PAD2 over PAD4. researchgate.net
Structural Basis of PAD2 Activation and Inhibitor Interaction
The catalytic activity of PAD2 is tightly regulated by calcium ions, which induce significant conformational changes necessary for the formation of the active site. nih.govacs.orgfrontiersin.orgmdpi.com Understanding the structural dynamics of PAD2 activation is crucial for elucidating how inhibitors like this compound exert their effects.
The catalytic mechanism of PAD2 involves a nucleophilic attack on the guanidinium (B1211019) carbon of the arginine substrate by the active site cysteine, specifically Cys647 in PAD2. acs.orgroyalsocietypublishing.orgnih.govacs.orgroyalsocietypublishing.org this compound, as an irreversible inhibitor, is designed to covalently modify this catalytic cysteine residue. researchgate.net This covalent modification prevents Cys647 from participating in the catalytic cycle, thereby inhibiting the enzyme's ability to convert arginine to citrulline. The fluoroacetamidine warhead present in compounds like this compound (referred to as 30a) is less reactive compared to the chloroacetamidine warhead found in pan-PAD inhibitors like Cl-amidine, yet it still effectively inhibits PAD2, potentially due to a smaller binding region near Cys647. nih.govnih.gov
While this compound is described as a covalent inhibitor targeting the active site cysteine, the concept of allosteric modulation in PAD2 inhibition is also being explored. Structural studies of PAD2 have identified regulatory elements, including the calcium switch, which could be targeted by allosteric inhibitors. nih.govacs.org The identification of intermediate calcium-bound structures along the PAD2 activation pathway provides insights for developing allosteric inhibitors. nih.govacs.org Some inhibitors, like GSK199 which is a selective PAD4 inhibitor, bind to PAD4 in the absence of calcium, suggesting an allosteric mechanism. nih.govacs.orgresearchgate.net While GSK199 shows lack of affinity for PAD2, potentially due to differences in hydrophobic interactions and active site shielding, the structural information from PAD2's calcium-bound states suggests the possibility of targeting similar non-identical binding pockets in PAD2 for allosteric inhibition. acs.orgresearchgate.net Although this compound itself is primarily characterized as a covalent active-site inhibitor, the research into PAD2's structural dynamics and the exploration of allosteric PAD inhibitors highlight alternative strategies that could be applied to PAD2. nih.govacs.orgresearchgate.netnih.gov
Interaction with Catalytic Cysteine Residues (e.g., Cys647)
Substrate-Assisted Catalysis in PAD2 and Implications for Inhibitor Design
PAD2 utilizes a substrate-assisted catalytic mechanism, which distinguishes it from other PAD isozymes like PADs 1, 3, and 4 that employ a reverse-protonation mechanism. royalsocietypublishing.orgnih.govacs.orgroyalsocietypublishing.orgscienceopen.comresearchgate.netresearchgate.netmdpi.com In the substrate-assisted mechanism of PAD2, the positively charged guanidinium group of the arginine substrate plays a crucial role by depressing the pKa of the active site thiolate, Cys647. royalsocietypublishing.orgacs.orgroyalsocietypublishing.orgscienceopen.comresearchgate.netresearchgate.netmdpi.com This facilitates the deprotonation of the thiol group on Cys647, making it a more potent nucleophile for attacking the substrate. royalsocietypublishing.orgacs.orgroyalsocietypublishing.org Experimental studies using 2-chloroacetamidine, a positively charged inactivator mimicking the substrate's guanidinium group, have supported this mechanism by showing a depressed pKa for Cys647 compared to inactivation with neutral iodoacetamide. acs.orgscienceopen.com This mechanistic difference has significant implications for the design of isozyme-specific inhibitors. acs.orgresearchgate.netresearchgate.net Inhibitors designed to target PAD2 can potentially exploit this substrate-assisted mechanism, perhaps by mimicking the substrate or transition state in a way that is unique to PAD2's catalytic process. The development of PAD2-selective irreversible inhibitors, such as this compound and its derivatives, has been aided by understanding this mechanism, allowing for the modification of electrophilic warheads to achieve selectivity. acs.org
Conclusion
Protein arginine deiminase 2 (PAD2) is a crucial enzyme involved in protein citrullination with diverse roles in epigenetic regulation, immune responses, inflammation, and neuroinflammation. Its dysregulation is linked to various diseases, making it an attractive therapeutic target. Pad2-IN-1, a potent and selective PAD2 inhibitor, serves as a valuable tool for researchers to investigate the specific functions of PAD2 and its involvement in disease pathogenesis. The high selectivity of this compound for PAD2 over other PAD isoforms allows for more targeted studies of PAD2-mediated processes. Continued research utilizing selective inhibitors like this compound is essential for a deeper understanding of PAD2 biology and its potential as a therapeutic target.
Compound Information
Impact on Oncogenesis and Tumor Biology
Protein arginine deiminase 2 (PAD2), also known as PADI2, is a member of the PAD enzyme family that catalyzes the post-translational modification of proteins, converting arginine residues to citrulline in a process called citrullination or deimination. Dysregulated PAD activity, including that of PAD2, has been observed in various inflammatory diseases and, more recently, in cancer. Emerging evidence highlights the importance of PAD2 in tumorigenesis, affecting numerous genes and proteins linked to cancer development and progression.
PAD2 expression is frequently increased in various tumor tissues and in the blood of cancer patients, suggesting its potential functional relevance in tumorigenesis. Studies have shown significant upregulation of the PADI2 gene in several cancers, including breast carcinoma, endometrial cancer, ovarian cancer, hepatocellular carcinoma (HCC), gastric cancer, and lung cancer. However, the role of PAD2 in cancer appears to be complex and context-dependent, with both increased and decreased expression reported in colorectal cancer, for instance.
Research findings detail the multifaceted impact of PAD2 on oncogenesis and tumor biology:
Promoting Tumor Progression: Overexpression of PAD2 in transgenic mice has been shown to promote spontaneous skin neoplasia. These lesions exhibit increased levels of markers for invasion, inflammation, and epithelial-to-mesenchymal transition (EMT), with a subset progressing to invasive squamous cell carcinoma (SCC). This suggests that PAD2 may enhance tumor progression by increasing inflammation within the tumor microenvironment. In breast cancer, PAD2 is implicated in cancer transformation and progression, as well as regulating cell migration through modulating cytoskeletal regulatory genes. PAD2 also plays a significant role in castration-resistant prostate cancer progression. Elevated PAD2 expression has been shown to promote pancreatic ductal adenocarcinoma (PDAC) progression by epigenetically activating downstream target genes and influencing the tumor microenvironment.
Regulation of Gene Expression: PAD2 can regulate gene expression in cancer cells through the citrullination of histones. In breast cancer, PAD2 functions as an estrogen receptor (ER) coactivator by citrullinating histone H3 arginine 26 residues at ER target gene promoters, leading to the activation of ER target gene expression. PAD2-mediated citrullination of histone H3 can promote oncogenesis by repressing tumor suppressor miRNAs, which in turn increases oncogene mRNAs in certain cell types. In pancreatic cancer, PAD2 is recruited to the promoter regions of genes like PRUNE1 and E2F1, activating their expression via increased histone citrullination and chromatin accessibility.
Influence on Cell Behavior: PAD2 can affect various aspects of cancer cell behavior, including proliferation, migration, and apoptosis. In gastric cancers, low levels of PAD2 can decrease cell proliferation and migration and advance apoptosis, potentially by mediating CXCR2 signaling. Conversely, suppressed PAD2 expression can promote cell proliferation and migration in liver cancer cells by downregulating EPO expression. In pancreatic cancer cells, PAD2 overexpression increased proliferation, while its knockdown had the opposite effect. In colorectal cancer, PAD2 can suppress the proliferation of colon cancer cells, and its overexpression can cause cell cycle arrest. PAD2-mediated citrullination of β-catenin has been shown to inhibit the proliferation of colon cancer cells by blocking the Wnt/β-catenin pathway.
Modulation of Tumor Microenvironment: PAD2 can influence the tumor microenvironment. In skin cancer, PAD2 overexpression can lead to malignant progression by promoting an inflammatory microenvironment. In pancreatic cancer, PAD2 overexpression increased the infiltration of M2 tumor-associated macrophages (M2 TAM).
Extracellular Vesicle Modulation: Studies in pancreatic cancer cell lines have shown that PAD2 inhibitors can modulate extracellular vesicle (EV) signatures, including the cargo of pro-oncogenic microRNAs (miR-21, miR-221) and anti-oncogenic microRNAs (miR-126).
Research utilizing PAD2 inhibitors, such as this compound, has provided further insight into the role of PAD2 in cancer. This compound is a potent and selective PAD2 inhibitor. Studies have demonstrated that PAD2 inhibitors can suppress the growth and tumorigenicity of PAD2-expressing tumors in mouse models, reducing the expression of pro-tumorigenic factors and influencing the tumor microenvironment. For example, a PAD2 inhibitor suppressed the growth and tumorigenicity of PAD2-expressing PDAC mouse models by reducing PRUNE1 expression and M2 macrophage infiltration. In pancreatic cancer cell lines, a PAD2 isozyme-specific inhibitor had the strongest effects on reducing cell invasion capability and modulating EV signatures compared to inhibitors of other PAD isoforms or a pan-PAD inhibitor. This compound has also been shown to inhibit macrophage extracellular trap (METs) formation and colon cancer liver metastasis in studies.
The diverse roles of PAD2 in different cancer types highlight its complex involvement in oncogenesis and tumor biology. The use of selective inhibitors like this compound in research continues to elucidate the specific mechanisms by which PAD2 contributes to cancer progression and its potential as a therapeutic target.
Here is a summary of some research findings related to PAD2 in different cancer types:
| Cancer Type | PAD2 Expression | Observed Effects | Relevant Findings with Inhibitors (e.g., this compound) | Source(s) |
| Skin Cancer | Overexpressed | Promotes spontaneous neoplasia, increases invasion, inflammation, EMT, and progression to SCC. Promotes inflammatory microenvironment. | Not specifically mentioned in provided snippets for this compound in skin cancer models. | |
| Breast Cancer | Increased | Implicated in transformation and progression. Regulates cell migration. Functions as ER coactivator via histone H3 citrullination. | PAD inhibitors show potent anti-tumor effects in vivo. PAD2 inhibition can increase sensitivity of breast cancer cells to tamoxifen (B1202). | |
| Hepatocellular Carcinoma (HCC) | Increased | Higher expression in tissue and blood samples compared to healthy subjects. Associated with recurrence after hepatic resection. | Not specifically mentioned in provided snippets for this compound in HCC models. | |
| Gastric Cancer | Increased | Low levels decrease proliferation and migration, advance apoptosis (mediated by CXCR2). Suppressed expression increases proliferation and migration, attenuates apoptosis. | Not specifically mentioned in provided snippets for this compound in gastric cancer models. | |
| Colorectal Cancer | Varied (Increased/Decreased) | Can play a repressive role; downregulation in early stages correlated with poor prognosis. Suppresses proliferation; overexpression causes cell cycle arrest. Citrullination of β-catenin inhibits proliferation by blocking Wnt/β-catenin pathway. | Pad2 knockout induces resistance to nitazoxanide. This compound inhibited METs formation and colon cancer liver metastasis in studies. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated | Associated with aggressiveness and poor prognosis. Increases cell proliferation. Epigenetically activates PRUNE1 and E2F1. Enhances M2 TAM infiltration. | PAD2 inhibitor suppressed growth and tumorigenicity by reducing PRUNE1 expression and M2 macrophage infiltration. PAD2 inhibitor had strongest effects on reducing invasion and modulating EV signatures. | |
| Prostate Cancer | Increased | Important role in castration-resistant prostate cancer progression. | Not specifically mentioned in provided snippets for this compound in prostate cancer models. | |
| Multiple Myeloma (MM) | Overexpression | Promotes IL-6 expression via histone H3R26 citrullination. Mediates drug resistance and malignant progression. | Not specifically mentioned in provided snippets for this compound in multiple myeloma models. | |
| Bladder Cancer | Involved | Can participate in migration and invasion, specific mechanisms need further study. | Not specifically mentioned in provided snippets for this compound in bladder cancer models. | |
| Malignant Glioma | Upregulated (under hypoxia) | Can citrullinate VEGFR2. Promotes angiogenesis via Dll4/Notch1 signaling. | Not specifically mentioned in provided snippets for this compound in malignant glioma models. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in provided snippets; likely a research compound without a public CID in these results. Searching PubChem directly for "this compound" yields no result. Searching for "this compound" yields no result. However, search result mentions "Pad2-IN-2 |
| Cl-amidine | 16600852 |
| Nitazoxanide | 4513 |
| AFM32a | Not found in provided snippets. |
| AFM41a | Not found in provided snippets. |
| PRUNE1 | Not a small molecule compound. |
| E2F1 | Not a small molecule compound. |
| CD206 | Not a small molecule compound. |
| CXCR2 | Not a small molecule compound. |
| EPO | Not a small molecule compound. |
| ACSL4 | Not a small molecule compound. |
| BINC3 | Not a small molecule compound. |
| CA9 | Not a small molecule compound. |
| Wnt | Not a small molecule compound. |
| β-catenin | Not a small molecule compound. |
| Moesin | Not a small molecule compound. |
| PHB | Not a small molecule compound. |
| Histone H3 | Not a small molecule compound. |
| Histone H4 | Not a small molecule compound. |
| RNA polymerase II (RNAP2) | Not a small molecule compound. |
| P-TEFb complex | Not a small molecule compound. |
| VEGFR2 | Not a small molecule compound. |
| Dll4 | Not a small molecule compound. |
| Notch1 | Not a small molecule compound. |
| IL-6 | Not a small molecule compound. |
| ASC | Not a small molecule compound. |
Biological Activity and Functional Consequences of Pad2 in 1 in Preclinical Models
Cellular Efficacy in Modulating PAD2-Mediated Citrullination Events
Pad2-IN-1 exerts its biological effects primarily through the inhibition of PAD2 enzymatic activity, thereby modulating protein citrullination.
Inhibition of Global Protein Citrullination and Specific Substrates
This compound (AFM32a) has demonstrated potent and selective inhibition of PAD2. nih.govwikipedia.org Studies have shown that PAD2 is capable of citrullinating a broad range of protein substrates. These include core histones, vimentin, β-catenin, myelin basic protein (MBP), and glial fibrillary acidic protein (GFAP). In vitro experiments using neutrophil-conditioned media revealed that secreted PAD2 predominantly citrullinates fibrinogen and histone H3.
Inhibition of PAD activity, including that of PAD2, has been shown to impact global protein citrullination patterns in cells. For instance, inhibiting PAD activity with a pan-PAD inhibitor or specifically silencing PAD2 in THP-1 macrophages led to a shift in macrophage activation towards an anti-inflammatory M2 phenotype. This modulation was associated with the identification of 192 novel citrullination sites linked to inflammation, cell death, and DNA/RNA processing pathways in these cells.
Impact on Histone H3 Citrullination and Chromatin Remodeling
Histone H3 is recognized as a major and well-characterized substrate of PAD2. This compound (AFM32a) has been shown to strongly inhibit histone H3 citrullination in HEK293T cells overexpressing PAD2, with an EC50 value of 2.7 μM. nih.gov
PAD2-mediated histone citrullination plays a significant role in epigenetic regulation. Specifically, PAD2 can citrullinate histone H3 at multiple arginine residues, including R2, R8, R17, and R26. Citrullination of histone H3R26 by PAD2 has been shown to facilitate the activation of estrogen receptor α target genes by promoting a more open chromatin structure. This suggests a mechanism by which PAD2 can influence gene transcription through chromatin remodeling. Furthermore, PAD2-mediated chromatin remodeling in myelin genes has been implicated in facilitating the differentiation of oligodendrocytes. Citrullination of histone H3 by PAD2 is also involved in processes such as gene expression and DNA damage.
Modulation of Transcription Factor DNA Binding Activity (e.g., GATA3, RORγt)
PAD2 directly interacts with and citrullinates key transcription factors, thereby modulating their DNA binding activity and influencing cellular differentiation pathways. Notably, PAD2 has been shown to citrullinate GATA3 and RORγt, two critical transcription factors involved in the differentiation of T helper cells. wikipedia.org
Citrullination of GATA3 at arginine 330 (R330) has been demonstrated to weaken its ability to bind DNA. wikipedia.org Conversely, the citrullination of RORγt at four specific arginine residues (R56, R59, R77, and R90) enhances its DNA binding capability. wikipedia.org These differential effects on transcription factor DNA binding highlight a mechanism by which PAD2 can reciprocally regulate downstream gene expression and influence cell fate decisions, such as the balance between Th2 and Th17 cell differentiation. Studies indicate that PAD2 interacts with GATA3 and RORγt through domains outside of their DNA binding regions.
Effects on Diverse Cellular Processes and Signaling Pathways
Beyond its direct impact on protein citrullination and transcription factor activity, this compound and PAD2 inhibition have been observed to influence a variety of cellular processes and signaling pathways in preclinical models.
Regulation of Macrophage Polarization and Differentiation
PAD2 is expressed in macrophages and plays a role in their differentiation from monocytes. Macrophages exhibit plasticity and can differentiate into distinct functional phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 macrophages.
Attenuation of Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of chromatin and granular proteins released by activated neutrophils, primarily as a defense mechanism against pathogens. The formation of NETs, known as NETosis, involves significant chromatin decondensation driven by the citrullination of histones, a process mediated by PAD enzymes.
Both PAD2 and PAD4 have been implicated in NET formation through their ability to citrullinate histone H3. While PAD4 is often considered the primary PAD isoform involved in NETosis, studies suggest that PAD2 also plays a role, particularly in the absence of PAD4. Preclinical studies using mouse models of sepsis have shown that PAD2 deficiency leads to decreased NET formation. Furthermore, inhibition of PAD2 has been demonstrated to reduce NETosis in these models. Although PAD2 may not be strictly required for the initial formation of NETs in murine neutrophils, it is involved in the citrullination processes within these structures. This highlights the contribution of PAD2 to the composition and potential inflammatory properties of NETs.
This compound is a chemical compound that has garnered interest in preclinical research due to its activity as a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). PAD2 is an enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline, a process known as citrullination. Dysregulated PAD2 activity and aberrant protein citrullination have been implicated in the pathogenesis of various diseases, including inflammatory conditions, autoimmune disorders, and certain cancers. This compound, also known as AFM32a, is a benzimidazole-based derivative that has demonstrated superior selectivity for PAD2 over other PAD isoforms, such as PAD4 and PAD3. medchemexpress.com This selectivity makes this compound a valuable tool for investigating the specific biological roles of PAD2 in different cellular processes and disease models. medchemexpress.comnih.gov
This compound's inhibitory effect on PAD2 activity leads to several functional consequences in preclinical models, impacting key cellular pathways involved in inflammation, cell death, and gene expression.
Suppression of Pyroptosis Signaling Pathways
Research indicates that PAD2 plays a role in regulating pyroptosis, an inflammatory form of programmed cell death. PAD2 can mediate pyroptosis by citrullinating ASC (apoptosis-associated speck-like protein containing a CARD domain), which is involved in the assembly of inflammasomes. researchgate.net Citrullinated ASC can participate in inflammasome assembly, leading to the activation of Caspase-1. researchgate.net Activated Caspase-1 then cleaves precursors of pro-inflammatory cytokines like IL-1β and IL-18, as well as pore-forming molecules (PFMs), ultimately resulting in cell swelling, rupture, and the release of these cytokines. researchgate.netmdpi.com Studies have shown that PAD2 deficiency can decrease Caspase-11-dependent macrophage pyroptosis. researchgate.netresearchgate.net Inhibition of PAD2 has also been linked to a reduction in ASC citrullination, suggesting that PAD2 influences inflammasome assembly and, consequently, macrophage pyroptosis. researchgate.net
Inhibition of NF-κB Activity and Downstream Pro-inflammatory Gene Expression
PAD2 has been shown to influence the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in regulating immune responses and the expression of pro-inflammatory genes. While some studies suggest PAD2 can enhance NF-κB activity through citrullination of NF-κB subunits like p65, other research indicates that PAD2 can suppress NF-κB activity by interacting with IKKγ (inhibitor of nuclear factor kappa-B kinase subunit gamma), an essential regulatory subunit of the IκB kinase complex. researchgate.netnih.govnih.gov Overexpression of PAD2 has been shown to reduce LPS-mediated upregulation of COX-2 and decrease NF-κB activity in macrophage cell lines. nih.gov This suppression of NF-κB activity by PAD2 can lead to decreased expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.net
Implications for Cell Apoptosis and DNA Damage Response
The role of PAD2 and the implications of its inhibition on cell apoptosis and DNA damage response are areas of ongoing investigation. While the provided information does not directly detail the effects of this compound on these specific processes, related studies on PAD2 activity offer some insights. PAD2 knockout has been shown to prevent macrophage apoptosis via decreased caspase activation (caspase-3, caspase-2, and caspase-9). researchgate.net Additionally, the DNA damage response (DDR) involves processes like DNA repair, cell cycle regulation, and apoptosis. mdpi.com Autophagy is also suggested to play a role in DDR. mdpi.com Some studies have explored the link between PAD enzymes and DNA damage response, including the regulation of citrullination through pathways involving proteins like p53 in response to DNA damage. nih.gov
Efficacy in Murine and Other Animal Disease Models
Preclinical studies utilizing this compound or genetic manipulation of PAD2 expression in animal models have provided evidence for the therapeutic potential of targeting PAD2 in various disease contexts.
Therapeutic Potential in Cancer Preclinical Models (e.g., Breast Cancer Xenografts)
PAD2 is expressed in malignant cells and its dysregulation has been observed in various solid tumors, including breast cancer. kuleuven.beroyalsocietypublishing.org Studies have indicated that PAD2 expression can increase during breast cancer progression. nih.govosti.gov Inhibition of PAD activity using pan-PAD inhibitors like Cl-amidine has shown promising results in suppressing the growth of breast cancer cells in culture and in xenograft models. nih.govosti.gov Specifically, Cl-amidine treatment suppressed the growth of MCF10DCIS xenograft tumors in nude mice by more than 3-fold. nih.govosti.gov PAD2 depletion or inhibition has also been shown to suppress cell migration and alter the morphology of mammary carcinoma cells, suggesting a role for PAD2 in breast cancer cell migration. nih.gov Furthermore, inhibiting PAD2 has been explored for its potential to enhance the anti-tumor effect of chemotherapy in tamoxifen-resistant breast cancer cells. researchgate.net
Attenuation of Autoimmune and Inflammatory Disease Severity (e.g., Rheumatoid Arthritis, Multiple Sclerosis)
Dysregulated PAD2 activity has been implicated in the pathogenesis of several autoimmune and inflammatory diseases, including rheumatoid arthritis (RA) and multiple sclerosis (MS). nih.govfrontiersin.orgresearchgate.netgoogle.com In RA, elevated levels of PAD2-citrullinated proteins are found in synovial fluid, and these can trigger inflammatory responses. frontiersin.orgnih.gov PAD2 inhibition has demonstrated the ability to attenuate disease severity in animal models mimicking MS. frontiersin.orgnih.gov While genetic deletion of Pad2 in mice did not reduce the incidence rate of experimental autoimmune encephalomyelitis (an MS model) in one study, PAD2-mediated citrullination is considered indispensable during the differentiation and myelination of oligodendrocytes. frontiersin.orgnih.gov In RA models, PAD2 appears to be required for maximal persistent levels of anti-collagen antibodies in collagen-induced arthritis (CIA), a murine model of RA. nih.gov
Improved Outcomes in Sepsis and Acute Lung Injury Models
Efficacy in Murine and Other Animal Disease Models
Role in Neurodegenerative Disease Progression in Models (e.g., Alzheimer's, Scrapie)
Research into the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD) and prion diseases such as Scrapie, has highlighted the involvement of protein arginine deiminase 2 (PAD2) and the resulting protein citrullination. Studies in preclinical models of these diseases have demonstrated aberrant PAD2 activity and increased protein citrullination as common pathological features. wikipedia.orggenecards.orgnih.govresearchgate.netnih.govglpbio.commedchemexpress.comfrontiersin.org
In models of Scrapie, increased expression and enzymatic activity of PAD2 have been observed in various brain regions, including the cerebral cortex, hippocampus, striatum, and brain stem, correlating with the progression of the disease. genecards.orgresearchgate.netnih.govfrontiersin.org This elevated PAD2 activity leads to increased citrullination of several proteins, notably glial fibrillary acidic protein (GFAP) and myelin basic protein (MBP). genecards.orgresearchgate.netnih.gov Immunohistochemical analysis in these models indicates that PAD2 is predominantly localized in reactive astrocytes. genecards.orgresearchgate.netnih.govfrontiersin.org
Similarly, in preclinical models of Alzheimer's disease, such as those involving intracerebroventricular infusions of soluble amyloid-beta peptides, increased PAD2 activity and protein levels have been detected in the hippocampus. medchemexpress.com These increases coincide with the presence of activated astrocytes and microglia. medchemexpress.com Furthermore, increased levels of PAD2 and PAD4 have been noted in human AD brains and in mouse models of tauopathy, where these enzymes are capable of citrullinating tau protein, potentially influencing its aggregation properties. Increased PAD2 immunoreactivity has been specifically observed in astrocytes within the cortical tissue of AD models compared to control subjects.
Given the observed upregulation and activity of PAD2 and the accumulation of citrullinated proteins in the brains of preclinical models of Alzheimer's and Scrapie, inhibiting PAD2 has been proposed as a potential therapeutic strategy for these conditions. wikipedia.orgnih.gov this compound, also known as AFM-30a or AFM32a, is characterized as a potent and selective inhibitor of PAD2. wikipedia.org Preclinical studies targeting PAD2 as an enzyme have shown benefits in some disease models, highlighting the potential therapeutic relevance of PAD2 inhibition. wikipedia.orgnih.gov For instance, PAD2 inhibition has been shown to attenuate disease severity in animal models mimicking multiple sclerosis. AFM-30a (this compound) itself has been utilized to investigate the role of PAD2 in various inflammatory conditions and has demonstrated activity in a mouse model of pulmonary fibrosis. wikipedia.org
However, based on the available literature from the conducted searches, specific detailed research findings and data tables explicitly demonstrating the effects of this compound treatment in preclinical models of Alzheimer's disease or Scrapie were not found. While the rationale for targeting PAD2 in these neurodegenerative contexts is supported by the observed pathology and the potential of PAD inhibitors, direct preclinical data for this compound in AD and Scrapie models were not present in the consulted sources.
Structure Activity Relationship Sar and Optimization Strategies for Pad2 Inhibitors
Identification of Pharmacophore Features Critical for PAD2 Potency and Selectivity
The identification of critical pharmacophore features is fundamental to the rational design of selective PAD2 inhibitors. Early PAD inhibitors, such as the pan-PAD inhibitor Cl-amidine, provided a starting point for SAR studies. medchemexpress.comresearchgate.netfrontiersin.org Pad2-IN-1 was developed through chemical modifications of compounds related to Cl-amidine, specifically benzimidazole-based derivatives. glpbio.commedchemexpress.comresearchgate.net The benzimidazole (B57391) scaffold, along with specific substitutions, has been shown to be crucial for achieving enhanced PAD2 potency and selectivity. acs.orgresearchgate.net
Studies involving structure-based pharmacophore modeling of PAD2 have aimed to identify the key features required for ligand binding and inhibition. These models typically highlight the importance of hydrogen bond donors and hydrophobic features that interact with the PAD2 active site or regulatory regions. researchgate.net The catalytic mechanism of PADs involves a nucleophilic cysteine residue, and the active site contains conserved residues, including a histidine and two aspartates, that are critical for catalysis and substrate binding. nih.gov Calcium binding to PAD2 is also essential for its activation, inducing conformational changes that expose the active site. nih.govnih.govcaymanchem.comacs.orgresearchgate.net Inhibitors can target the active site directly or allosterically influence calcium binding or conformational changes. nih.govacs.orgacs.orgnih.govrcsb.orgpdbj.org The specific arrangement of functional groups within this compound, dictated by its benzimidazole core and substituents, is designed to favorably interact with the unique binding pockets or regulatory sites of PAD2, contributing to its observed potency and selectivity over other PAD isoforms.
Chemical Modifications and Their Impact on Target Engagement and Cellular Efficacy
The development of this compound involved systematic chemical modifications aimed at improving the potency, selectivity, and cellular efficacy of earlier inhibitor scaffolds. This compound is described as a benzimidazole-based derivative, indicating that the benzimidazole ring system is a key structural element introduced or modified during the optimization process. glpbio.commedchemexpress.comresearchgate.net This scaffold differs from the linear structure of pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine. researchgate.netnih.gov
Substitutions on the benzimidazole ring and modifications at other positions, such as the N-terminus and C-terminus of related compounds, have been shown to significantly impact PAD2 potency and selectivity. acs.orgresearchgate.net For instance, the introduction of a fluoroacetamidine warhead and specific substitutions on the benzimidazole ring contributed significantly to PAD2 selectivity in related benzimidazole derivatives. nih.gov this compound (also referred to as compound 32a or AFM32a in some studies) demonstrates enhanced potency and selectivity compared to earlier compounds like F-amidine and BB-F-amidine. researchgate.net
Cellular efficacy is a critical parameter for evaluating inhibitors. Despite potential challenges with cell permeability, this compound has shown effectiveness in cellular target engagement assays and in inhibiting histone H3 citrullination in cells. glpbio.comtargetmol.commedchemexpress.com
The following table summarizes some reported data for this compound regarding its potency and cellular efficacy:
| Compound | Target | Assay Type | EC₅₀ / Selectivity Ratio | Reference |
| This compound | PAD2 vs PAD4 | Selectivity | 95-fold selective glpbio.comtargetmol.commedchemexpress.com | glpbio.comtargetmol.commedchemexpress.com |
| This compound | PAD2 vs PAD3 | Selectivity | 79-fold selective glpbio.comtargetmol.commedchemexpress.com | glpbio.comtargetmol.commedchemexpress.com |
| This compound | PAD2 | Target Engagement | 8.3 μM in HEK293T/PAD2 cells glpbio.comtargetmol.commedchemexpress.com | glpbio.comtargetmol.commedchemexpress.com |
| This compound | Histone H3 Citrullination | Cellular Inhibition | 2.7 μM in HEK293T/PAD2 cells glpbio.comtargetmol.commedchemexpress.com | glpbio.comtargetmol.commedchemexpress.com |
These data highlight that the chemical modifications incorporated in this compound resulted in a compound capable of engaging its target and inhibiting PAD2-mediated protein citrullination within a cellular context.
Comparative Analysis of Isoform-Specific Versus Pan-PAD Inhibition Strategies
The PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD1-4 being catalytically active. medchemexpress.comnih.gov While pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine inhibit multiple PAD isoforms, there is growing interest in developing isoform-specific inhibitors to dissect the distinct roles of individual PADs in various biological and pathological processes and potentially reduce off-target effects. medchemexpress.comresearchgate.netfrontiersin.orgroyalsocietypublishing.org
This compound was specifically developed as a selective inhibitor of PAD2. glpbio.comtargetmol.commedchemexpress.com Its selectivity profile demonstrates significantly higher potency for PAD2 compared to PAD4 and PAD3. glpbio.comtargetmol.commedchemexpress.com This superior selectivity (95-fold over PAD4 and 79-fold over PAD3) distinguishes it from pan-PAD inhibitors and makes it a valuable tool for studying the specific functions of PAD2. glpbio.comtargetmol.commedchemexpress.com
The development of this compound exemplifies the success of an isoform-specific inhibition strategy. By focusing on the unique structural features or regulatory mechanisms of PAD2, researchers were able to design a compound that preferentially targets this isoform. This approach is particularly relevant given the distinct tissue distribution and substrate specificities of different PAD isoforms, suggesting that targeting a specific isoform like PAD2 may offer therapeutic advantages in diseases where PAD2 plays a predominant role. frontiersin.orgnih.govcaymanchem.comjci.orgnih.govfrontiersin.org
Advanced Biophysical Techniques in Inhibitor Characterization
Advanced biophysical techniques play a crucial role in understanding the interaction between PAD2 and its inhibitors, providing insights into binding mechanisms, conformational changes, and the impact of inhibitors on enzyme dynamics. Techniques such as X-ray crystallography and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) have been instrumental in these studies.
X-ray crystallography has been used to determine the three-dimensional structure of PAD2, both in its apo form (without calcium or inhibitor) and in complex with calcium or inhibitors. nih.govnih.govacs.orgacs.orgrcsb.orgpdbj.orgrcsb.orgacs.orgresearchgate.netnih.govpdbj.orgrcsb.org These structures reveal the architecture of the enzyme, including the active site, calcium-binding sites, and potential allosteric sites. Crystallographic studies have shown that PAD2 undergoes significant conformational changes upon calcium binding, which are necessary for enzyme activation. nih.govacs.org Structures of PAD-inhibitor complexes can illustrate how inhibitors bind to the enzyme, providing a molecular basis for their potency and selectivity and guiding further chemical optimization. nih.gov While a specific co-crystal structure of this compound with PAD2 was not explicitly detailed in the provided snippets, studies describing novel PAD2 inhibitors have utilized X-ray crystallography to confirm their binding mechanisms, including allosteric inhibition by targeting calcium binding sites. acs.orgnih.govrcsb.orgpdbj.org
HDX-MS is another powerful technique used to probe protein dynamics and conformational changes in solution. By measuring the exchange rate of hydrogen atoms with deuterium, HDX-MS can identify regions of a protein that are more or less accessible to the solvent, reflecting changes in protein conformation or flexibility upon ligand binding. nih.gov HDX-MS studies have been used to support crystallographic findings regarding calcium-induced conformational changes in PAD2 and to investigate the effects of inhibitors on PAD2 dynamics. nih.govrcsb.orgosti.govvt.edu This technique can provide complementary information to crystallography, particularly for understanding dynamic processes and allosteric effects that may be relevant to inhibitor binding and efficacy.
Together, these advanced biophysical techniques provide a comprehensive picture of how PAD2 functions and how inhibitors like this compound interact with the enzyme at a molecular level, contributing significantly to the rational design and optimization of PAD2 inhibitors.
Future Directions and Unaddressed Research Questions for Pad2 in 1
Elucidation of Novel PAD2 Substrates and Downstream Biological Networks
While several PAD2 substrates have been identified, including histones (particularly histone H3), vimentin, actin, antithrombin, fibrinogen, myelin basic protein (MBP), glial fibrillary acidic protein (GFAP), and β-catenin, the full spectrum of PAD2 targets in various cellular contexts and disease states remains to be completely elucidated frontiersin.orgoxfordbiomed.comroyalsocietypublishing.orgmdpi.comnih.gov. Histone H3 is recognized as a main and well-characterized substrate of PAD2, with citrullination of histone H3 at arginine 26 being linked to the modulation of gene expression royalsocietypublishing.orgcornell.eduacs.org. PAD2-mediated citrullination of actin has been observed in neutrophils nih.gov. Vimentin and actin are important components of the cytoskeleton and are known PAD2 substrates frontiersin.org. In the brain, PAD2 citrullinates MBP in neurons and GFAP in astrocytes oxfordbiomed.commdpi.com. Furthermore, PAD2 can citrullinate antithrombin and fibrinogen, potentially influencing thrombotic activities frontiersin.org.
Understanding the complete "citrullinome" regulated by PAD2 in specific cell types and pathological conditions is crucial. Identifying novel substrates will help map the downstream biological networks influenced by PAD2 activity. For instance, PAD2-mediated citrullination of ASC participates in the assembly of inflammasomes, which activate Caspase-1 frontiersin.org. PAD2 can also translocate into the nucleus and citrullinate histone H3 to induce ETosis frontiersin.org. Although PAD4 is primarily associated with NETosis, PAD2 may also play a role, as NETosis can occur in the absence of PAD4 frontiersin.org. Further research is needed to fully understand the mechanisms by which PAD2 activation leads to downstream effects in conditions like sepsis, where ATP is known to induce PAD2 activity via P2X7 receptors frontiersin.org. The identity of transcription factors downstream of PAD2 activation also remains unknown nih.gov. Comprehensive studies are needed to explore how histone H3 citrullination by PAD2 interferes with transcription factors to regulate diseases like rheumatoid arthritis (RA), sepsis, and cancers frontiersin.org.
Comprehensive Preclinical Characterization of Pad2-IN-1 in Additional Disease Models
Preclinical research targeting PAD2 has shown therapeutic potential, particularly in sepsis and autoimmune diseases frontiersin.org. PAD2 inhibition has demonstrated benefits in animal models of lupus, colitis, cancer, and hemorrhagic shock researchgate.netjci.org. This compound, as a selective PAD2 inhibitor, warrants comprehensive preclinical characterization in a wider range of disease models where PAD2 is implicated.
Studies have shown that PAD2 is involved in the pathogenesis of diseases such as RA, multiple sclerosis (MS), sepsis, and various types of cancer frontiersin.orgroyalsocietypublishing.orgassaygenie.commdpi.com. For example, PAD2 is expressed in the brain and has been suggested to play a role in the pathogenesis of MS, with inhibition of PAD2 being proposed as a potential treatment strategy google.com. Overexpression of PAD2 in mice has been shown to lead to MBP hypercitrullination and myelin loss in the central nervous system nih.govresearchgate.net. In sepsis, PAD2 is engaged in both human patients and mice, and selective inhibition of PAD2 has increased survival and improved outcomes in mouse models jci.orgnih.gov. In cancer, PAD2 has been implicated in breast cancer progression, and PAD inhibitors have shown anti-tumor effects in preclinical models cornell.eduosti.govroyalsocietypublishing.orgnih.gov. Elevated PAD2 expression promotes pancreatic ductal adenocarcinoma (PDAC) progression, and PAD2 inhibitors suppressed tumor growth in mouse models aacrjournals.org.
Future preclinical studies with this compound could explore its efficacy in models of these and other PAD2-associated conditions, such as other neurodegenerative disorders researchgate.net, cardiovascular diseases researchgate.net, and inflammatory conditions beyond sepsis and autoimmune diseases. This would involve evaluating its impact on disease progression, relevant biomarkers, and cellular and molecular mechanisms in vivo.
Investigation of Potential Synergistic Effects in Combination Therapies
Given the complex nature of many diseases where PAD2 is involved, investigating the potential synergistic effects of this compound in combination with existing or emerging therapies is a critical future direction. For instance, in tamoxifen-resistant breast cancer cells, inhibiting PAD2 with Cl-amidine (a pan-PAD inhibitor) not only partially restored sensitivity to tamoxifen (B1202) but also more efficiently enhanced the efficacy of docetaxel (B913) nih.gov. This suggests that combining PAD2 inhibition with chemotherapy or other targeted therapies could offer improved outcomes.
The role of PAD2 in immune cell function, including macrophage polarization and pyroptosis, also suggests potential for combination therapies in inflammatory and infectious diseases frontiersin.orgijbs.comresearchgate.net. Exploring how this compound might enhance the effectiveness of antibiotics, anti-inflammatory drugs, or immunomodulatory agents in conditions like sepsis or autoimmune diseases could be highly beneficial. Further research is needed to understand the mechanisms behind such synergistic effects, potentially involving the modulation of cell death pathways, inflammatory responses, or the tumor microenvironment nih.govaacrjournals.org.
Development of Advanced Methodologies for Studying PAD2 Activity and Inhibition in vivo
Studying PAD2 activity and the effects of its inhibitors like this compound in vivo presents methodological challenges. While some studies have utilized PAD2 knockout mice and general PAD inhibitors in animal models researchgate.netjci.orgnih.gov, the development of more advanced and specific methodologies is needed.
Activity-based probes for visualizing PAD activity in cells have been designed based on selective substrates and inhibitors eeagrants.org. Further development of such probes, specifically tailored for in vivo use and with high selectivity for PAD2, would allow for better monitoring of PAD2 activity in living organisms and assessment of inhibitor engagement in target tissues. Techniques for real-time imaging of citrullination events in vivo would also provide valuable insights into the dynamic regulation of PAD2 activity in health and disease.
Furthermore, understanding the molecular mechanisms regulating PAD2 activity within cells, including calcium binding and conformational changes, is crucial for designing more effective inhibitors and studying their effects in vivo researchgate.netacs.org. While calcium is required for PAD activity, the high concentrations typically needed in vitro have posed questions about in vivo activation, although recent findings suggest glycosaminoglycans like heparin can activate PADs at lower calcium levels eeagrants.org. Developing methods to precisely measure and modulate intracellular and extracellular PAD2 activity in vivo would significantly advance the field.
Exploration of PAD2 as a Biomarker for Disease Progression or Therapeutic Response
The potential of PAD2 as a biomarker for disease progression or therapeutic response is an important area for future exploration. Elevated levels of PAD2 have been observed in various diseases, including sepsis and breast cancer jci.orgnih.govosti.govnih.gov. In septic patients, serum concentrations of PAD2 have shown positive correlations with markers of sepsis severity like lactate (B86563) and procalcitonin, suggesting its potential as a clinical biomarker and predictor of outcomes nih.govnih.gov. In breast cancer, PAD2 expression has been correlated with HER2 status and increases during tumor progression acs.orgosti.gov.
Further research is needed to validate PAD2 levels or activity as reliable biomarkers in larger patient cohorts and across different disease types. This could involve measuring PAD2 protein or mRNA levels in easily accessible biological fluids (e.g., serum, plasma, bronchoalveolar lavage fluid, synovial fluid) or tissues assaygenie.comnih.govosti.govfrontiersin.org. Additionally, the levels of specific PAD2-mediated citrullinated proteins could serve as more direct indicators of enzyme activity frontiersin.orgnih.govgoogle.com.
Exploring whether changes in PAD2 expression or activity correlate with disease severity, prognosis, or response to treatment, including treatment with this compound or combination therapies, would be crucial for establishing its utility as a biomarker. The triple-high expression of nuclear PAD2, PRUNE1, and the M2 tumor-associated macrophage marker CD206 has been suggested as independent adverse prognostic factors for human PDAC aacrjournals.org. This highlights the potential for using PAD2 in multi-marker panels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
